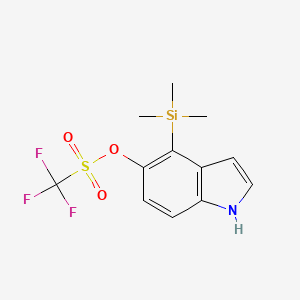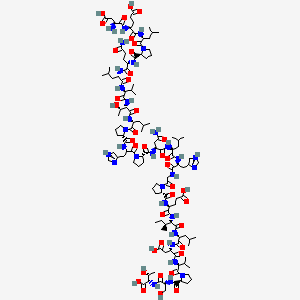![molecular formula C29H23BrO5 B12047111 Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)
Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzofuran ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds such as (6-Bromo-2-methoxy-1-naphthyl)acetonitrile . The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Methyl (6-bromo-2-methoxy-1-naphthyl)acetate
- 2-(6-Bromo-2-methoxy-1-naphthyl)acetonitrile
- 4-[(6-Bromo-2-methoxy-1-naphthyl)methoxy]benzoate
Uniqueness
ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific structural features, such as the combination of a bromine atom, methoxy group, and benzofuran ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C29H23BrO5 |
|---|---|
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H23BrO5/c1-3-33-29(31)27-23-16-21(11-14-26(23)35-28(27)18-7-5-4-6-8-18)34-17-24-22-12-10-20(30)15-19(22)9-13-25(24)32-2/h4-16H,3,17H2,1-2H3 |
Clé InChI |
ZANQFGIGZYCRHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC4=C3C=CC(=C4)Br)OC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)
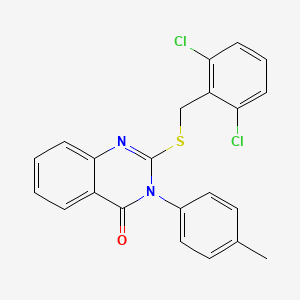
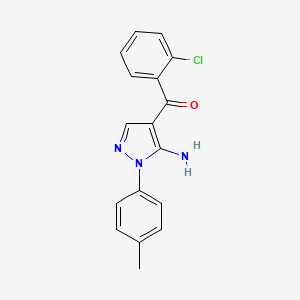
![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)
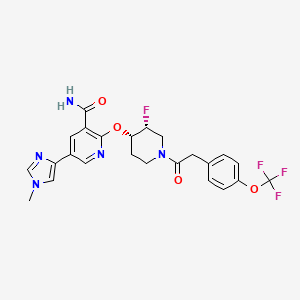
![1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)



![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)
![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)
![(E)-3-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B12047116.png)
